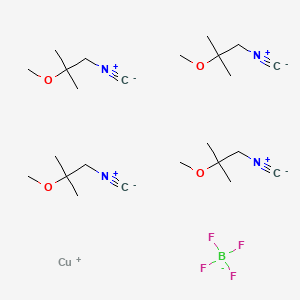
Tétrakis(2-méthoxyisobutyliocyanure)cuivre(I) tétrafluoroborate
Vue d'ensemble
Description
Le tétrakis(2-méthoxyisobutyliocyanure)cuivre(I) tétrafluoroborate est un composé de coordination qui présente un centre cuivre(I) coordonné à quatre ligands 2-méthoxyisobutyliocyanure. Ce composé est connu pour son application en imagerie médicale, en particulier en imagerie de perfusion myocardique, où il est utilisé comme composant de l'agent radiopharmaceutique Cardiolite .
Applications De Recherche Scientifique
Tetrakis(2-methoxyisobutylisocyanide)copper(I) tetrafluoroborate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other copper complexes.
Biology: Studied for its interactions with biological molecules.
Medicine: Used in myocardial perfusion imaging to assess blood flow to the heart muscle.
Industry: Employed in the development of new imaging agents and diagnostic tools
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du tétrakis(2-méthoxyisobutyliocyanure)cuivre(I) tétrafluoroborate implique généralement la réaction de sels de cuivre(I) avec du 2-méthoxyisobutyliocyanure en présence d'une source de tétrafluoroborate. La réaction est effectuée sous atmosphère inerte pour éviter l'oxydation du centre cuivre(I). Le produit est généralement isolé sous forme de solide cristallin et purifié par recristallisation .
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction pour garantir un rendement et une pureté élevés. Le composé est généralement produit sous forme lyophilisée pour une utilisation en applications médicales .
Analyse Des Réactions Chimiques
Types de réactions
Le tétrakis(2-méthoxyisobutyliocyanure)cuivre(I) tétrafluoroborate peut subir diverses réactions chimiques, notamment :
Oxydation : Le centre cuivre(I) peut être oxydé en cuivre(II) dans certaines conditions.
Substitution : Les ligands isocyanure peuvent être substitués par d'autres ligands en présence de réactifs appropriés.
Réactifs et conditions courants
Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou l'oxygène peuvent être utilisés.
Substitution : Des réactions d'échange de ligands peuvent être effectuées en utilisant d'autres isocyanures ou des phosphines.
Principaux produits
Oxydation : Le principal produit est un complexe de cuivre(II).
Substitution : Les principaux produits sont de nouveaux complexes de cuivre(I) avec différents ligands.
Applications de la recherche scientifique
Le this compound a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme précurseur pour la synthèse d'autres complexes de cuivre.
Biologie : Etudié pour ses interactions avec les molécules biologiques.
Médecine : Utilisé en imagerie de perfusion myocardique pour évaluer le flux sanguin vers le muscle cardiaque.
Industrie : Employé dans le développement de nouveaux agents d'imagerie et d'outils de diagnostic
Mécanisme d'action
Le mécanisme d'action du this compound en imagerie de perfusion myocardique implique son accumulation dans le tissu myocardique viable. Le composé est absorbé par les cellules du muscle cardiaque, permettant la visualisation du flux sanguin et l'identification des régions ischémiques. Les cibles moléculaires comprennent les composants cellulaires impliqués dans l'absorption et la rétention myocardiques .
Mécanisme D'action
The mechanism of action of Tetrakis(2-methoxyisobutylisocyanide)copper(I) tetrafluoroborate in myocardial perfusion imaging involves its accumulation in viable myocardial tissue. The compound is taken up by the heart muscle cells, allowing for the visualization of blood flow and identification of ischemic regions. The molecular targets include cellular components involved in myocardial uptake and retention .
Comparaison Avec Des Composés Similaires
Composés similaires
Sestamibi Technétium Tc99m : Un autre radiopharmaceutique utilisé pour l'imagerie de perfusion myocardique.
Tétrafluoroborate de cuivre tétrambi : Un complexe de cuivre similaire avec des ligands différents
Unicité
Le tétrakis(2-méthoxyisobutyliocyanure)cuivre(I) tétrafluoroborate est unique en raison de sa structure de ligand spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Sa grande stabilité et son absorption myocardique efficace le rendent particulièrement adapté aux applications d'imagerie médicale .
Propriétés
IUPAC Name |
copper(1+);1-isocyano-2-methoxy-2-methylpropane;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C6H11NO.BF4.Cu/c4*1-6(2,8-4)5-7-3;2-1(3,4)5;/h4*5H2,1-2,4H3;;/q;;;;-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRFSUVOHUMYAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44BCuF4N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601026679 | |
| Record name | Copper tetramibi tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601026679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103694-84-4 | |
| Record name | Tetrakis(2-methoxyisobutylisocyanide)copper(I) tetrafluoroborate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14106 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Copper tetramibi tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601026679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(2-Methoxyisobutylisonitrile) Copper(I)tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAKIS(2-METHOXYISOBUTYLISOCYANIDE)COPPER(I) TETRAFLUOROBORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6OU7HJ70P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



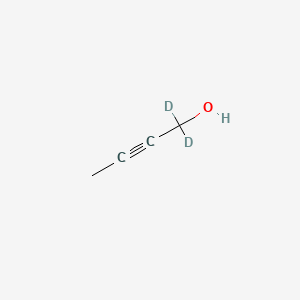
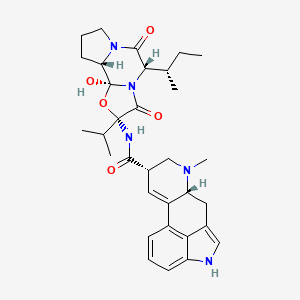

![5-Chloro-3-ethyl-2-[(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B570675.png)
![(2R,4R)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B570680.png)
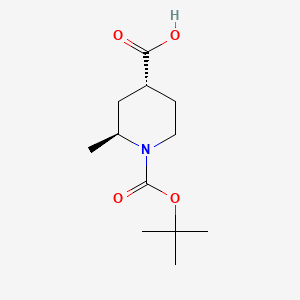
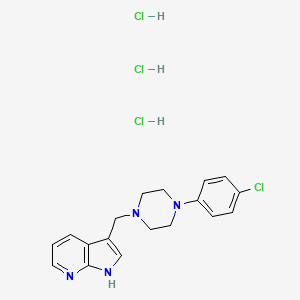
![5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B570685.png)
